molecular formula C4H6O3 B14080067 2-Propanone, 1-(formyloxy)- CAS No. 10258-70-5

2-Propanone, 1-(formyloxy)-

Cat. No.: B14080067
CAS No.: 10258-70-5
M. Wt: 102.09 g/mol
InChI Key: WNVAJGCMEDTLIE-UHFFFAOYSA-N
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Description

2-Oxopropyl formate, also known as formic acid 2-oxo-propyl ester, is an organic compound with the molecular formula C4H6O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both a formate ester and a ketone functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxopropyl formate can be synthesized through several methods. One common approach involves the reaction of formic acid with acetone in the presence of a catalyst. The reaction typically occurs under mild conditions, with the formic acid acting as both a reactant and a solvent. Another method involves the esterification of formic acid with 2-oxopropanol, which can be catalyzed by acidic or basic catalysts .

Industrial Production Methods

In industrial settings, 2-oxopropyl formate is often produced through the hydroformylation (oxo process) of alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a cobalt or rhodium catalyst. The resulting aldehyde is then oxidized to form the desired ester .

Chemical Reactions Analysis

Types of Reactions

2-Oxopropyl formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Oxopropyl formate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of biologically active molecules.

    Industry: 2-Oxopropyl formate is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of 2-oxopropyl formate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form formic acid and 2-oxopropanol, which can then participate in further biochemical reactions. The formate ester group can also be involved in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxopropyl formate is unique due to its combination of a formate ester and a ketone functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

10258-70-5

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

IUPAC Name

2-oxopropyl formate

InChI

InChI=1S/C4H6O3/c1-4(6)2-7-3-5/h3H,2H2,1H3

InChI Key

WNVAJGCMEDTLIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC=O

Origin of Product

United States

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